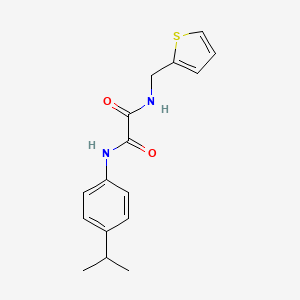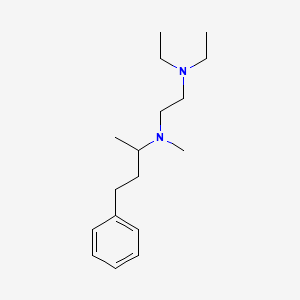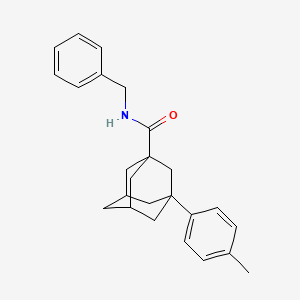![molecular formula C20H17NOS2 B4960896 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4960896.png)
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, also known as MPTB, is a compound that has been studied for its potential therapeutic applications in various diseases. MPTB is a small molecule that belongs to the class of benzamides, which have been found to exhibit a wide range of biological activities.
作用机制
The mechanism of action of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the activation of NF-κB, which is a key regulator of the inflammatory response. NF-κB regulates the expression of genes involved in inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines and chemokines.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease, possibly through its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. In cancer cells, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of genes involved in cancer progression.
In inflammation, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit NF-κB activation, and reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative diseases, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death, improve cognitive function and memory, and reduce the accumulation of beta-amyloid plaques in the brain.
实验室实验的优点和局限性
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit cancer cell growth and migration, and its anti-inflammatory and neuroprotective effects. However, there are also some limitations to using 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in lab experiments, such as its potential toxicity to normal cells and its limited solubility in aqueous solutions.
未来方向
There are several future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide, including its potential use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases, its optimization for improved pharmacokinetics and toxicity profiles, and its development as a diagnostic tool for disease detection. Other future directions for research on 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide include its potential use in combination therapies with other drugs and its exploration as a lead compound for the development of new benzamide derivatives with improved biological activities.
合成方法
The synthesis of 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide involves the reaction of 2-bromo-N-(2-bromophenyl)benzamide with sodium methylthiolate and phenylthiol under basic conditions. The resulting product is then purified by column chromatography to obtain 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide in high yield and purity.
科学研究应用
2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
In inflammation research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
In neurodegenerative disease research, 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide has been found to protect neurons from oxidative stress and inflammation-induced cell death. Studies have also shown that 2-(methylthio)-N-[2-(phenylthio)phenyl]benzamide can improve cognitive function and memory in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-methylsulfanyl-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS2/c1-23-18-13-7-5-11-16(18)20(22)21-17-12-6-8-14-19(17)24-15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUBGYUEISYJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylsulfanyl)-N-[2-(phenylsulfanyl)phenyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-phenyl-1,3-thiazolidin-3-yl)carbonyl]pyridine](/img/structure/B4960814.png)
![1-[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B4960820.png)

![N-(4-methoxyphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960832.png)
![3-[(4-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B4960840.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4960859.png)
![3-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]-1-propanol](/img/structure/B4960873.png)
![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B4960884.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)